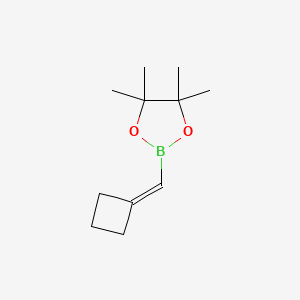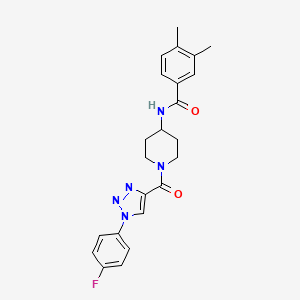![molecular formula C21H22N6O2 B2557480 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-45-9](/img/structure/B2557480.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Agent in Parkinson's Disease
The compound has been explored for its potential use in imaging for Parkinson's disease. Specifically, a study synthesized a tracer, [11C]HG-10-102-01, which was prepared from a precursor closely related to the compound . This tracer demonstrated high radiochemical yield and purity, indicating its potential for use in positron emission tomography (PET) imaging related to the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Inhibition of Fructose-1,6-bisphosphatase
Various compounds including pyrazoles, pyrroles, indoles, and carbazoles, which share structural similarities with the compound , were screened for inhibitory activity against fructose-1,6-bisphosphatase (FBPase). The study found that certain derivatives exhibited IC50 values comparable to AMP, the natural inhibitor of FBPase, suggesting their potential as FBPase inhibitors (Rudnitskaya et al., 2009).
Antibacterial and Antimicrobial Activity
A series of pyrazole and pyrimidine derivatives, closely related to the compound , were synthesized and evaluated for their antimicrobial and anticancer activity. These compounds exhibited good to excellent antimicrobial activity and higher anticancer activity compared to a reference drug (Hafez et al., 2016). In a similar vein, another study synthesized novel thiazolyl pyrazole and benzoxazole derivatives and found them to have significant antibacterial activities (Landage et al., 2019).
Enzyme Inhibitory Activity
Compounds with structural similarities to the target compound were evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Some of these compounds showed significant inhibitory activities, suggesting potential applications in treating diseases related to these enzymes (Cetin et al., 2021).
Corrosion Inhibition
Pyrazole derivatives, structurally similar to the compound of interest, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies found that certain derivatives acted as efficient inhibitors, suggesting potential applications in corrosion prevention (Yadav et al., 2015).
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-25-19(11-17(24-25)15-5-3-2-4-6-15)20(28)27-13-16-12-22-21(23-18(16)14-27)26-7-9-29-10-8-26/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFCTZWCVUZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

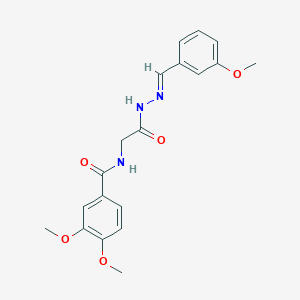


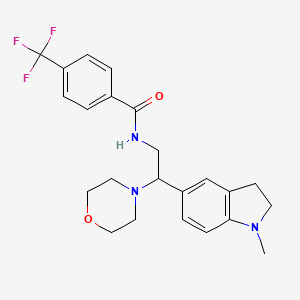
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
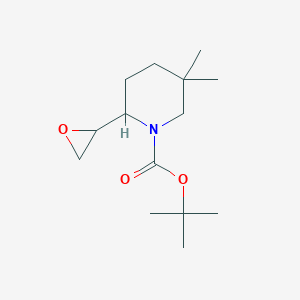
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)
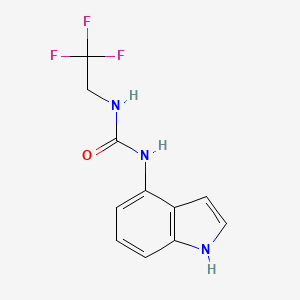
![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)
